2-Chloro-3-hydroxybenzoic acid

Catalog No.
S1901749
CAS No.
51786-10-8
M.F
C7H5ClO3
M. Wt
172.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-hydroxybenzoic acid

CAS Number

51786-10-8

Product Name

2-Chloro-3-hydroxybenzoic acid

IUPAC Name

2-chloro-3-hydroxybenzoic acid

Molecular Formula

C7H5ClO3

Molecular Weight

172.56 g/mol

InChI

InChI=1S/C7H5ClO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,(H,10,11)

InChI Key

HMEJVKGZESKXFC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)Cl)C(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)C(=O)O
  • Organic synthesis

    2-Chloro-3-hydroxybenzoic acid possesses a reactive chlorine group and a carboxylic acid group, both of which are useful functional groups in organic synthesis. It could potentially serve as a starting material for the synthesis of more complex molecules ().

  • Biochemistry

    The presence of a hydroxyl group and a carboxylic acid suggests 2-chloro-3-hydroxybenzoic acid might have some biological activity. Researchers might be interested in investigating its potential interactions with enzymes or other biological targets.

  • Material science

    Aromatic carboxylic acids can be useful building blocks for the design of new materials. The combination of the chloro and hydroxyl groups in 2-chloro-3-hydroxybenzoic acid could provide unique properties for potential applications in material science.

2-Chloro-3-hydroxybenzoic acid is an aromatic compound with the molecular formula C₇H₅ClO₃ and a molecular weight of 176.57 g/mol. This compound features a chlorine atom and a hydroxyl group attached to a benzoic acid structure, specifically at the 2 and 3 positions, respectively. It is classified as a chlorobenzoic acid derivative, which contributes to its unique chemical properties. The compound is known for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science due to its reactivity and biological activity .

, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols.
  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
  • Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde under appropriate conditions.

Studies have shown that 2-chloro-3-hydroxybenzoic acid reacts with hydroxyl radicals, which are significant in environmental chemistry, particularly in understanding the degradation of chlorobenzoic acids in water .

2-Chloro-3-hydroxybenzoic acid exhibits various biological activities that make it of interest in pharmacology and toxicology. It has demonstrated:

  • Antimicrobial Properties: Research indicates that this compound may possess antibacterial effects against certain strains of bacteria.
  • Anti-inflammatory Activity: The hydroxyl group may contribute to its ability to modulate inflammatory responses.
  • Potential as a Herbicide: Its structural similarity to other herbicides suggests possible applications in agricultural settings.

The synthesis of 2-chloro-3-hydroxybenzoic acid can be achieved through several methods:

  • Direct Chlorination: Benzoic acid can be chlorinated using chlorine gas in the presence of a catalyst, followed by hydroxylation.
  • Hydroxylation of Chlorobenzoic Acid: Chlorobenzoic acids can undergo hydroxylation using strong bases or specific reagents like sodium hydroxide in aqueous conditions.
  • Chemical Modification: Starting from commercially available derivatives such as salicylic acid, chlorination can yield 2-chloro-3-hydroxybenzoic acid through controlled reactions.

These methods allow for the production of this compound with varying degrees of purity and yield .

2-Chloro-3-hydroxybenzoic acid has several applications across different industries:

  • Pharmaceuticals: As an intermediate in the synthesis of various drugs due to its biological activity.
  • Agriculture: Potential use as a herbicide or pesticide owing to its antimicrobial properties.
  • Chemical Research: Utilized in studies related to environmental chemistry and the behavior of chlorinated compounds.

Its versatility makes it a valuable compound in both industrial applications and academic research .

Research into the interactions of 2-chloro-3-hydroxybenzoic acid with other compounds has revealed insights into its reactivity and potential environmental impact. Interaction studies often focus on:

  • Reactivity with Hydroxyl Radicals: Understanding how this compound degrades in aqueous environments is crucial for assessing its environmental persistence.
  • Biochemical Interactions: Investigating how it interacts with biological systems can help elucidate its pharmacological potential and toxicity profiles.

These studies are essential for developing safe handling protocols and understanding the ecological implications of using this compound .

Several compounds share structural similarities with 2-chloro-3-hydroxybenzoic acid. Here are some notable examples:

CompoundStructureUnique Features
2-Chlorobenzoic AcidC₇H₅ClO₂Lacks hydroxyl group; primarily used as an intermediate in organic synthesis.
Salicylic AcidC₇H₆O₃Contains a hydroxyl group but lacks chlorine; widely used for anti-inflammatory properties.
4-Chlorobenzoic AcidC₇H₅ClO₂Chlorine at the para position; used in dye manufacturing and as a reagent.

The unique positioning of functional groups in 2-chloro-3-hydroxybenzoic acid distinguishes it from these similar compounds, affecting its reactivity and biological activity .

XLogP3

1.6

Wikipedia

2-Chloro-3-hydroxybenzoic acid

Dates

Modify: 2023-08-16

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